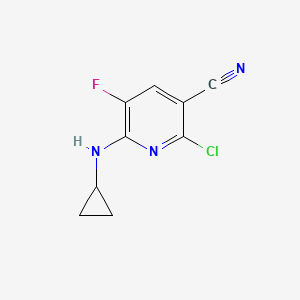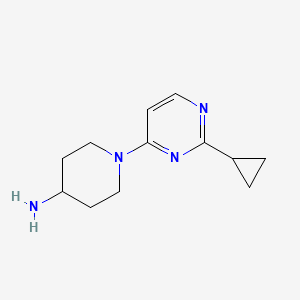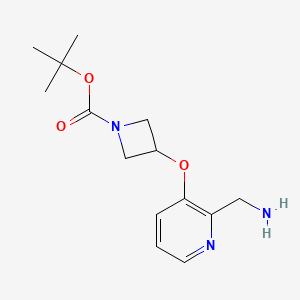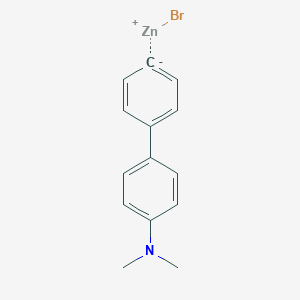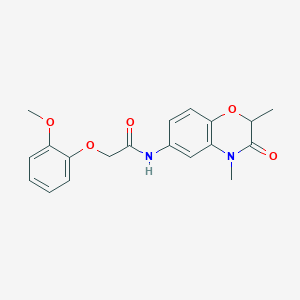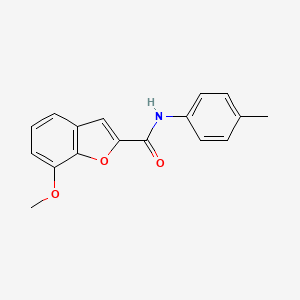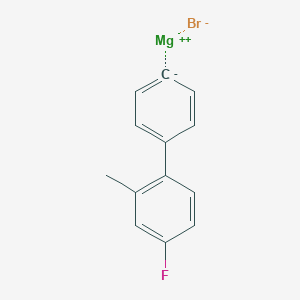
magnesium;4-fluoro-2-methyl-1-phenylbenzene;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;4-fluoro-2-methyl-1-phenylbenzene;bromide is an organometallic compound that combines magnesium with a substituted phenylbenzene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of magnesium;4-fluoro-2-methyl-1-phenylbenzene;bromide typically involves the reaction of 4-fluoro-2-methyl-1-phenylbenzene with magnesium in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is initiated by adding a small amount of iodine or 1,2-dibromoethane to activate the magnesium . The general reaction can be represented as:
4-fluoro-2-methyl-1-phenylbenzene+Mg→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems allows for precise control of temperature, pressure, and reagent addition.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;4-fluoro-2-methyl-1-phenylbenzene;bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It is commonly used in coupling reactions such as the Suzuki–Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the phenylbenzene moiety with another aromatic ring .
Applications De Recherche Scientifique
Magnesium;4-fluoro-2-methyl-1-phenylbenzene;bromide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where it serves as a building block for drug molecules.
Material Science: It is employed in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism by which magnesium;4-fluoro-2-methyl-1-phenylbenzene;bromide exerts its effects involves the formation of reactive intermediates that facilitate the desired chemical transformations. The magnesium atom in the compound acts as a Lewis acid, coordinating with the reactants and stabilizing transition states. This coordination lowers the activation energy of the reaction, making it more efficient .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to magnesium;4-fluoro-2-methyl-1-phenylbenzene;bromide include other Grignard reagents such as:
- Magnesium;4-chloro-2-methyl-1-phenylbenzene;bromide
- Magnesium;4-bromo-2-methyl-1-phenylbenzene;bromide
- Magnesium;4-iodo-2-methyl-1-phenylbenzene;bromide
Uniqueness
What sets this compound apart from similar compounds is the presence of the fluorine atom, which can significantly influence the reactivity and selectivity of the compound in chemical reactions. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it a valuable reagent in specific synthetic applications .
Propriétés
Formule moléculaire |
C13H10BrFMg |
|---|---|
Poids moléculaire |
289.43 g/mol |
Nom IUPAC |
magnesium;4-fluoro-2-methyl-1-phenylbenzene;bromide |
InChI |
InChI=1S/C13H10F.BrH.Mg/c1-10-9-12(14)7-8-13(10)11-5-3-2-4-6-11;;/h3-9H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
JFRPAIHNOQVFHE-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=CC(=C1)F)C2=CC=[C-]C=C2.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Di(prop-2-ynyloxy)methyl]furan](/img/structure/B14880587.png)
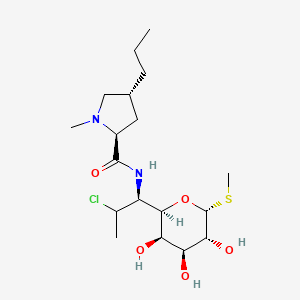

![4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14880629.png)

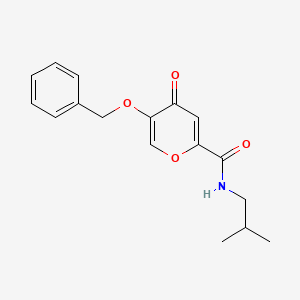

![3-[(4-MethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14880642.png)
